6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one
Descripción
Propiedades
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-3-8-16(9-13(12)2)26-19-18(23-24-26)20(28)25(11-22-19)10-17(27)14-4-6-15(21)7-5-14/h3-9,11H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLVYGKWCWHFQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=C(C=C4)Cl)N=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one is a compound that belongs to the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The primary mechanism of action for this compound involves its interaction with specific enzymes and proteins within cellular pathways:
- Target Enzyme : The compound primarily inhibits Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in regulating the cell cycle. By inhibiting CDK2, the compound disrupts cell cycle progression, leading to cytotoxic effects in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .
- Biochemical Pathways : The inhibition of CDK2 affects both the cell cycle progression pathway and the mitochondrial apoptotic pathway , promoting apoptosis in cancer cells .
Biological Activity
The biological activities of 6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one have been evaluated across various studies:
Antitumor Activity
- In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines. For instance, the compound showed superior cytotoxic effects against MCF-7 and HCT-116 cells with IC50 values indicating potent activity .
Antimicrobial Properties
- The compound has also been assessed for antimicrobial activity. Pyrimidine derivatives are known for their broad-spectrum antimicrobial properties, and similar compounds have shown efficacy against various bacterial strains . While specific data on this compound's antimicrobial activity is limited, its structural similarities to other active pyrimidine derivatives suggest potential effectiveness.
Case Studies
- Anticancer Efficacy : A study focused on the anticancer properties of triazolopyrimidine derivatives found that modifications in the substituents significantly influenced their cytotoxicity against cancer cells. The structure of 6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one suggests it may exhibit similar or enhanced effects due to its unique substituents .
- Molecular Docking Studies : In silico docking studies have indicated that compounds with a triazolo-pyrimidine core can effectively bind to targets involved in cancer proliferation. Molecular dynamics simulations revealed stable binding interactions with key residues in CDK2 .
Comparison with Similar Compounds
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has demonstrated that derivatives of triazolopyrimidines can be synthesized through various chemical reactions involving this compound. For instance, studies have explored the synthesis of novel derivatives via reactions with different phenyl groups and reagents, leading to insights into their structural characteristics and potential chemical properties (El-Agrody et al., 2001; Repich et al., 2017) .
Antimicrobial and Antibacterial Applications
Numerous studies have highlighted the antimicrobial and antibacterial properties of triazolopyrimidine derivatives. Compounds with similar structural frameworks have shown significant efficacy against various bacterial strains, indicating their potential as new antimicrobial agents (Kumar et al., 2009) . This aspect is particularly relevant in the context of rising antibiotic resistance.
Antitumor Activity
Research indicates that triazolopyrimidine derivatives exhibit promising antitumor activity. For example, compounds derived from similar structures have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. This application is critical in the ongoing search for effective cancer therapies .
Case Studies
- Antimicrobial Efficacy : A study conducted by Kumar et al. assessed various triazolopyrimidine derivatives against common bacterial pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as alternative therapeutic agents .
- Antitumor Research : In a study published in Pharmaceutical Chemistry Journal, researchers synthesized several triazolo[4,5-d]pyrimidine derivatives and tested their cytotoxicity against different cancer cell lines. The findings revealed that some derivatives significantly inhibited cell proliferation, highlighting their potential as anticancer drugs .
- Structural Insights : Research by Repich et al. focused on the crystal structures of related compounds. This work provided valuable insights into the molecular interactions and stability of these compounds, which are essential for understanding their biological activities .
Q & A
Q. What are the key structural features and physicochemical properties of 6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one?
Answer: The compound features a fused triazolopyrimidine core with substituents: a 4-chlorophenyl ketone group at position 6 and a 3,4-dimethylphenyl group at position 3. Key physicochemical properties include:
- Molecular formula : Likely C₂₂H₁₈ClN₅O₂ (inferred from analogs in and ).
- Molecular weight : ~428.87 g/mol.
- Stability : Sensitive to moisture and light, requiring storage at -20°C in inert atmospheres (based on safety protocols in and ).
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water (common for triazolopyrimidines; see ).
Methodological Insight : Characterize purity via HPLC (≥95%) and confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What synthetic methodologies are commonly employed for preparing triazolopyrimidine derivatives like this compound?
Answer: Synthesis involves multi-step pathways:
Core formation : Cyclization of precursor heterocycles (e.g., triazole and pyrimidine intermediates) under acidic or basic conditions ().
Functionalization : Introduction of substituents via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >90% purity .
Key reagents : Pd catalysts for cross-coupling, triethylamine as a base, and anhydrous solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
Answer: Optimization strategies include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions ().
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ for coupling efficiency .
- Solvent selection : Use DMF for polar intermediates or toluene for reflux conditions ().
- Workflow : Monitor reactions via TLC/HPLC and adjust stoichiometry of reagents (e.g., 1.2 eq. of 4-chlorophenylacetyl chloride) .
Q. What analytical techniques resolve structural ambiguities or confirm purity?
Answer:
- Structural confirmation : Single-crystal X-ray diffraction () paired with 2D NMR (COSY, HSQC) to assign protons and carbons .
- Purity analysis : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with standards .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 429.12) .
Note : Contradictions in spectral data (e.g., unexpected NOEs in NMR) may require DFT calculations for conformational analysis .
Q. How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay standardization : Replicate experiments using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls ().
- Structural analogs : Compare activity with derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate substituent effects .
- Mechanistic studies : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects ().
Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay pH or ATP concentrations; validate under uniform conditions (e.g., 10 μM ATP, pH 7.4) .
Q. What safety protocols are critical for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, chemical goggles, and lab coats (OSHA/EN166 standards; ).
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Storage : Keep in amber vials under argon at -20°C to prevent degradation .
Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict bioactivity trends .
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